molecular formula C9H10F2N2O5 B14888586 2'-Deoxy-2',2'-difluoro-a-uridine

2'-Deoxy-2',2'-difluoro-a-uridine

Cat. No.: B14888586
M. Wt: 264.18 g/mol
InChI Key: FIRDBEQIJQERSE-QXRNQMCJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxy-2’,2’-difluoro-a-uridine typically involves the fluorination of uridine derivatives. One common method is the reaction of a 1-halo ribofuranose compound with a nucleobase in a solvent, followed by deprotection of the nucleoside . Another approach involves the use of fluorinated uridine analogues, which provide insight into the neighbouring-group participation mechanism .

Industrial Production Methods: Industrial production methods for 2’-deoxy-2’,2’-difluoro-a-uridine often involve large-scale chemical synthesis using similar routes as described above. The process includes the preparation of activated ribofuranose intermediates, which are then reacted with nucleobases to produce the desired nucleosides .

Properties

Molecular Formula

C9H10F2N2O5

Molecular Weight

264.18 g/mol

IUPAC Name

1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7+/m1/s1

InChI Key

FIRDBEQIJQERSE-QXRNQMCJSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@@H]2C([C@@H]([C@H](O2)CO)O)(F)F

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F

Origin of Product

United States

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